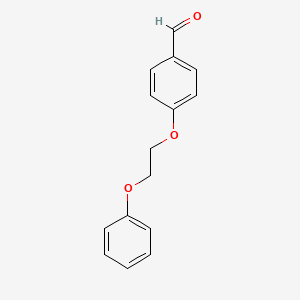
4-(2-Phenoxyethoxy)benzaldehyde
Vue d'ensemble
Description
4-(2-Phenoxyethoxy)benzaldehyde is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-(2,4-dinitrophenoxy)benzaldehyde was synthesized by reacting 4-hydroxybenzaldehyde with bis-(2,2-dichloro-ethyl) ether in dimethyl-formamide .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 410.0±25.0 °C, and its density is predicted to be 1.153±0.06 g/cm3 .Applications De Recherche Scientifique
Scalable Preparation Methods
- Scalable Synthesis : A study by Sun Gui-fa (2012) presents a new method for the scalable preparation of 4-Benzyloxyl-2-hydroxyl benzaldehyde, a compound similar to 4-(2-Phenoxyethoxy)benzaldehyde, synthesized from resorcinol through a three-step reaction (Sun Gui-fa, 2012).
Chemical Reaction Mechanisms
- Stereoselectivity in Chemical Reactions : Li et al. (2020) conducted the first computational study on the mechanisms and stereoselectivities of reactions involving benzaldehyde derivatives, providing insights into designing new catalyzed reactions (Yan Li, Zhiqiang Zhang, Zhilin Li, 2020).
Application in Flame Retardants
- Use in Flame Retardants : Research by Sun and Yao (2011) shows the synthesis of phosphorus-containing flame retardants using benzaldehyde derivatives. These compounds served as co-curing agents for epoxy resins, demonstrating excellent flame retardancy (De-chao Sun, Youwei Yao, 2011).
Catalysis and Organic Synthesis
- Photocatalytic Oxidation : Bernini et al. (2005) described the efficient application of hydrogen peroxide/methyltrioxorhenium in ionic liquids for the oxidation of hydroxylated and methoxylated benzaldehydes (R. Bernini et al., 2005).
- Solid Phase Organic Synthesis : Swayze (1997) investigated benzaldehyde derivatives for use as linkers in solid phase organic synthesis (E. Swayze, 1997).
Antifungal Applications
- Antifungal Activity : Kim et al. (2011) identified benzaldehydes with potent antifungal activity, disrupting the fungal antioxidation system. These compounds could enhance the efficacy of conventional antifungal agents (Jong H. Kim et al., 2011).
Photochemical Studies
- Photochemical Rearrangements : Schultz and Antoulinakis (1996) discussed the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde and its subsequent photorearrangements (A. Schultz, E. G. Antoulinakis, 1996).
Orientations Futures
Research on benzaldehyde and its derivatives continues to be a topic of interest. For instance, a recent study investigated the impact of nanoparticle proximity on the hydrogenation of benzaldehyde . This could potentially open up new avenues for the study of 4-(2-Phenoxyethoxy)benzaldehyde and its derivatives.
Mécanisme D'action
Target of Action
The primary targets of 4-(2-Phenoxyethoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to effective control of fungal pathogens . The compound’s antifungal activity is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound’s antifungal activity is through disruption of cellular antioxidation .
Biochemical Pathways
The affected pathways involve the oxidative stress-response pathway of fungi . The compound’s action results in the disruption of these pathways, leading to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Pharmacokinetics
A related compound, benzaldehyde, has been shown to elevate the cumulative quantity of passively diffused drugs with high hydrophilicity . This suggests that this compound may have similar properties, potentially enhancing membrane permeability and thus impacting bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Propriétés
IUPAC Name |
4-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-6-8-15(9-7-13)18-11-10-17-14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZXOUAOLHEJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541897 | |
| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103660-61-3 | |
| Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
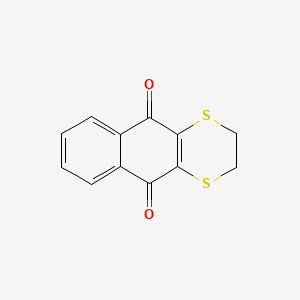
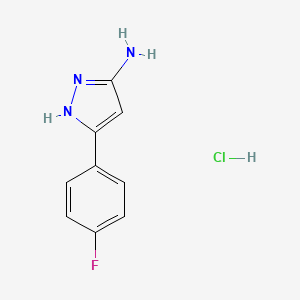
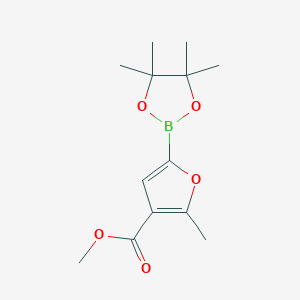
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)

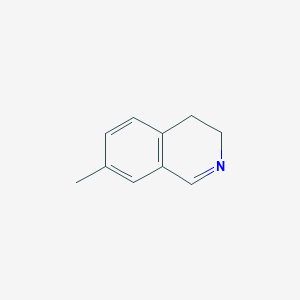
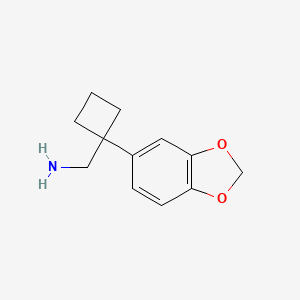
![3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3045175.png)
![[(3,3,3-Trifluoropropyl)sulfanyl]benzene](/img/structure/B3045176.png)

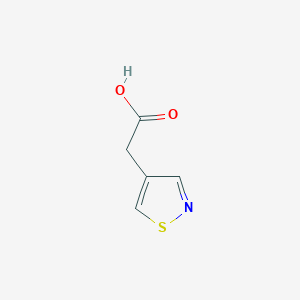
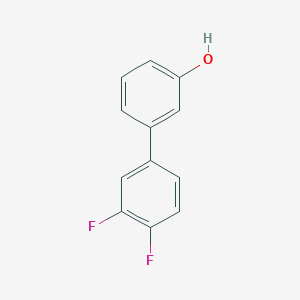

-](/img/structure/B3045186.png)
